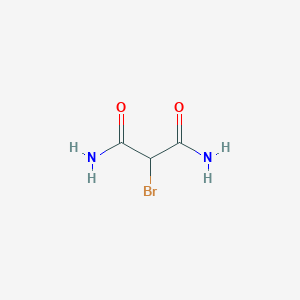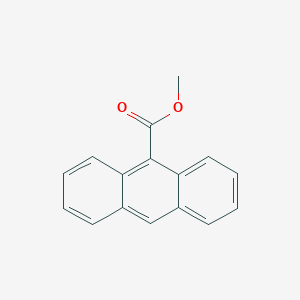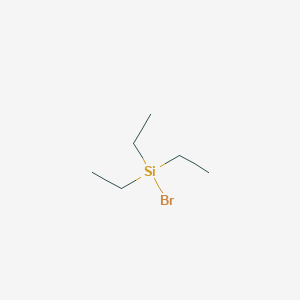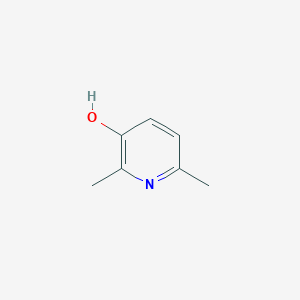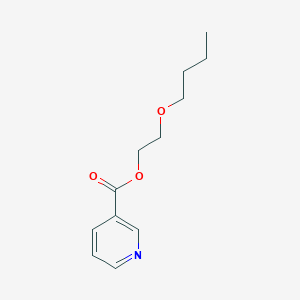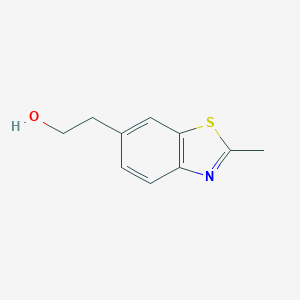![molecular formula C9H6F6 B075782 1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene CAS No. 1482-04-8](/img/structure/B75782.png)
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene, commonly known as HFVB, is a fluorinated vinyl compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Wissenschaftliche Forschungsanwendungen
HFVB has shown promising applications in various scientific fields, including material science, organic chemistry, and biochemistry. In material science, HFVB has been used as a building block for the synthesis of fluorinated polymers and coatings. In organic chemistry, HFVB has been used as a reactive intermediate for the synthesis of complex organic molecules. In biochemistry, HFVB has been used as a probe for studying protein-ligand interactions.
Wirkmechanismus
The mechanism of action of HFVB is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules. HFVB is a highly reactive compound due to the presence of the vinyl group, which can undergo addition reactions with nucleophiles. This reactivity has been exploited in biochemistry to label proteins and other biomolecules with HFVB for further analysis.
Biochemische Und Physiologische Effekte
HFVB has been shown to have minimal toxicity in vitro and in vivo. However, its effects on biochemical and physiological processes are not well characterized. Studies have shown that HFVB can form covalent adducts with proteins, which can alter their function. Additionally, HFVB has been shown to inhibit some enzymatic activities, although the mechanism of inhibition is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
HFVB has several advantages for use in lab experiments. It is a highly reactive compound that can be easily incorporated into complex molecules. Additionally, HFVB is a fluorinated compound, which can provide unique properties to the molecules it is incorporated into. However, HFVB has some limitations, including its reactivity, which can make it difficult to handle and store. Additionally, HFVB can form adducts with a wide range of biomolecules, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving HFVB. One area of interest is the development of new synthetic methods for HFVB and its derivatives. Additionally, there is interest in using HFVB as a probe for studying protein-ligand interactions and for developing new fluorinated materials. Finally, further studies are needed to understand the biochemical and physiological effects of HFVB, which could lead to new applications in medicine and biotechnology.
Synthesemethoden
The synthesis of HFVB involves the reaction of hexafluorocyclopentadiene and vinylcyclopropane in the presence of a catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction, which yields HFVB as the major product. The synthesis of HFVB is a relatively straightforward process, and the compound can be obtained in high yields.
Eigenschaften
CAS-Nummer |
1482-04-8 |
|---|---|
Produktname |
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene |
Molekularformel |
C9H6F6 |
Molekulargewicht |
228.13 g/mol |
IUPAC-Name |
5-ethenyl-1,2,3,4,7,7-hexafluorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C9H6F6/c1-2-4-3-7(12)5(10)6(11)8(4,13)9(7,14)15/h2,4H,1,3H2 |
InChI-Schlüssel |
JIQFYEPIIGAPMW-UHFFFAOYSA-N |
SMILES |
C=CC1CC2(C(=C(C1(C2(F)F)F)F)F)F |
Kanonische SMILES |
C=CC1CC2(C(=C(C1(C2(F)F)F)F)F)F |
Synonyme |
1,2,3,4,7,7-Hexafluoro-5-vinylbicyclo[2.2.1]hept-2-ene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



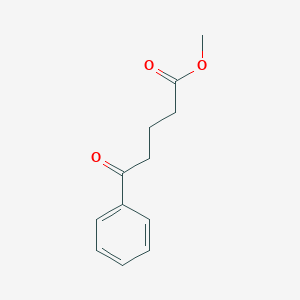
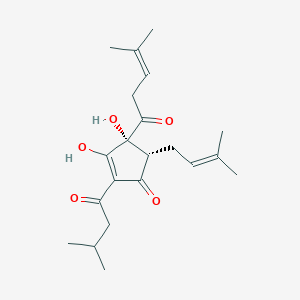
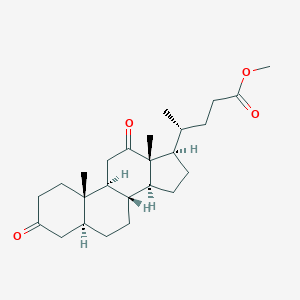
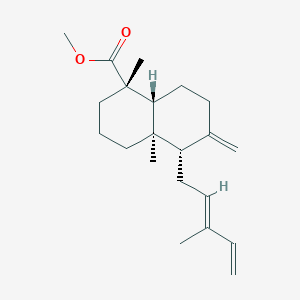
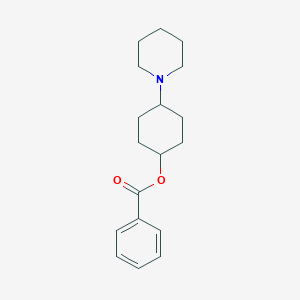
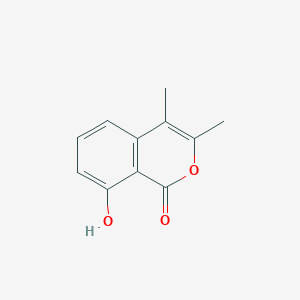
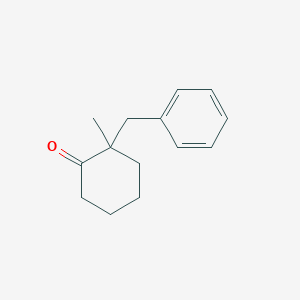
![[(1S,2S)-2-phenylcyclopropyl]benzene](/img/structure/B75713.png)
